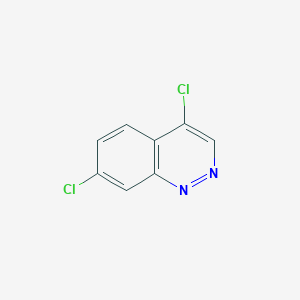

4,7-Dichlorocinnoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7-dichlorocinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-5-1-2-6-7(10)4-11-12-8(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINQYOWDHNSQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,7 Dichlorocinnoline and Its Analogs

Classical Synthetic Approaches to the Cinnoline (B1195905) Ring System

The synthesis of the cinnoline nucleus has been a topic of interest since its first discovery. benthamdirect.com Over the years, several classical methods have been established, primarily utilizing precursors like arenediazonium salts, aryl hydrazines, and arylhydrazones. benthamdirect.comosi.lv These approaches form the foundational chemistry upon which more specific syntheses are built.

Richter Cinnoline Synthesis and its Variations

The first synthesis of the cinnoline ring system was achieved by Victor von Richter in 1883. benthamdirect.comdrugfuture.com This reaction, now known as the Richter cinnoline synthesis, originally involved the diazotization of o-aminoarylpropiolic acids, followed by hydration and cyclization. drugfuture.com The initial process produced 4-hydroxycinnoline-3-carboxylic acid, which could then be decarboxylated and the hydroxyl group removed to yield the parent cinnoline. wikipedia.org

A notable variation of the Richter synthesis is its application in the preparation of 4-halocinnolines. researchgate.net This involves the diazotization of o-aminoarylacetylenes, which upon cyclization, can yield halogenated cinnoline derivatives. drugfuture.com

Synthesis via Arenediazonium Salts, Aryl Hydrazines, and Arylhydrazones

Beyond the Richter synthesis, several other classical methods utilize common precursors to construct the cinnoline ring. osi.lvresearchgate.net

Arenediazonium Salts: The Widman-Stoermer synthesis provides another route, involving the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite. wikipedia.org The reaction proceeds through the in-situ formation of a diazonium salt, which then cyclizes. researchgate.net

Aryl Hydrazines: Aryl hydrazines can be reacted with various carbonyl compounds to form hydrazones, which then undergo cyclization. beilstein-journals.org For instance, they can react with 1,4-diketones to produce cinnoline derivatives. beilstein-journals.org

Arylhydrazones: The cyclization of arylhydrazones is a versatile method for cinnoline synthesis. researchgate.nettsijournals.com For example, aryl phenylallylidene hydrazones can be cyclized using a Lewis acid catalyst like aluminum chloride to form 4-benzyl cinnolines. researchgate.netfigshare.com Another approach involves the reaction of arylhydrazones of α-halocarbonyl compounds, which can undergo intramolecular Friedel-Crafts alkylation to yield 1,4-dihydrocinnolines. tsijournals.com

Specific Synthesis of 4,7-Dichlorocinnoline

The direct synthesis of this compound often involves the construction of a pre-chlorinated quinoline-like precursor, which is then converted to the desired dichlorocinnoline.

Preparation from 7-Chloro-4-hydroxyquinoline (B73993) through Chlorination

A primary and industrially significant route to 4,7-dichloroquinoline (B193633), an analog and important intermediate, involves the chlorination of 7-chloro-4-hydroxyquinoline. chemicalbook.comchemicalbook.com This method is often adapted for cinnoline synthesis. The process typically involves reacting 7-chloro-4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.com

The synthesis can be broken down into the following key steps, as demonstrated in the preparation of the analogous 4,7-dichloroquinoline:

Formation of the Hydroxy Precursor: 7-chloro-4-hydroxyquinoline is synthesized from m-chloroaniline. chemicalbook.comorgsyn.org

Chlorination: The 7-chloro-4-hydroxyquinoline is then heated with phosphorus oxychloride to replace the hydroxyl group at the 4-position with a chlorine atom, yielding 4,7-dichloroquinoline. chemicalbook.comorgsyn.org A similar strategy is employed for the cinnoline analogue.

A patented industrial method for the analogous 4,7-dichloroquinoline highlights a three-step synthesis starting from ethyl 4-hydroxyl-7-chloro-quinoline-3-carboxylate, involving hydrolysis, decarboxylation to 4-hydroxyl-7-chloroquinoline, and subsequent chlorination with phosphorus oxychloride to give the final product with high purity (≥99%) and yield (>70%).

Alternative Methods for Constructing the Cinnoline Ring with Dichloro-substitution

Alternative strategies for synthesizing dichlorinated cinnolines focus on introducing the chloro-substituents at an earlier stage of the synthesis or through different cyclization strategies. While specific literature on alternative syntheses for this compound is sparse, general methods for substituted cinnolines can be adapted. This could involve using a dichlorinated aryl hydrazine (B178648) or arylhydrazone as the starting material for cyclization reactions.

Strategies for Purification and Isolation of this compound

The purification of the final this compound product is crucial to remove byproducts and isomers, such as the 4,5-dichloro isomer that can form during cyclization. google.com

Common laboratory purification techniques include:

Recrystallization: This is a standard method for purifying solid organic compounds. itmedicalteam.pl The crude product is dissolved in a suitable hot solvent and allowed to cool, during which the pure compound crystallizes out. itmedicalteam.pl For the analogous 4,7-dichloroquinoline, solvents like ethanol (B145695) or methanol (B129727) have been used. google.comgoogle.com The choice of solvent is critical, and a "like dissolves like" principle is generally followed. itmedicalteam.pl

Chromatography: Column chromatography is a highly effective method for separating components of a mixture based on their differential adsorption on a stationary phase while being carried by a mobile phase. itmedicalteam.plchemmethod.com This technique can be used to isolate the desired 4,7-dichloro isomer from other impurities.

Sublimation: A less common but effective method for purifying certain compounds is sublimation. google.com A patented method for the analogous 4,7-dichloroquinoline describes using multi-stage sublimation to achieve high purity (>99%) and effectively remove the 4,5-dichloroquinoline (B128104) isomer. google.com This method avoids the use of organic solvents. google.com

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials and other impurities based on their differing solubilities in two immiscible liquid phases. itmedicalteam.pl

The following table summarizes the key synthetic reactions and purification methods discussed:

| Method | Description | Starting Materials | Key Reagents | Products | Reference(s) |

| Richter Synthesis | Diazotization and cyclization of o-aminoarylalkynes. | o-Aminoarylpropiolic acids | NaNO₂, H₂O | 4-Hydroxycinnoline-3-carboxylic acid | drugfuture.comwikipedia.org |

| Widman-Stoermer Synthesis | Ring-closing reaction of an α-vinyl-aniline. | α-Vinyl-aniline | HCl, NaNO₂ | Cinnoline derivatives | wikipedia.org |

| Arylhydrazone Cyclization | Intramolecular cyclization of arylhydrazones. | Aryl phenylallylidene hydrazones | AlCl₃, Toluene | 4-Benzyl cinnolines | researchgate.netfigshare.com |

| Chlorination | Replacement of a hydroxyl group with a chlorine atom. | 7-Chloro-4-hydroxyquinoline | POCl₃ | 4,7-Dichloroquinoline | chemicalbook.comchemicalbook.com |

| Recrystallization | Purification based on differential solubility. | Crude this compound | Ethanol, Methanol | Pure this compound | itmedicalteam.plgoogle.com |

| Sublimation | Purification by phase transition from solid to gas. | Crude this compound | Heat, Vacuum | High-purity this compound | google.com |

Modern Synthetic Techniques and Innovations

Recent advancements in synthetic organic chemistry have provided powerful tools for the construction of complex heterocyclic systems like cinnolines. These modern techniques often lead to higher yields, shorter reaction times, and more environmentally friendly processes compared to classical methods.

Microwave-Assisted Synthesis of Cinnoline Derivatives

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, known for its ability to accelerate reaction rates and improve yields. chemrxiv.orgencyclopedia.pub This method utilizes microwave radiation to heat reactions, often resulting in significantly reduced reaction times compared to conventional heating. researchgate.netchemrxiv.org

In the context of cinnoline synthesis, microwave irradiation has been successfully employed to facilitate multicomponent reactions. For instance, a one-pot synthesis of densely functionalized cinnolines has been developed by reacting ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates with aromatic aldehydes and nitromethane (B149229) under controlled microwave heating. nih.gov This approach offers a simple and efficient route to complex cinnoline derivatives. researchgate.netnih.gov Another innovative application involves conducting the microwave-assisted synthesis of cinnoline derivatives inside natural Lycopodium clavatum sporopollenin (B1173437) (LCS) microcapsules, which act as microreactors. rsc.orgrsc.org This green chemistry approach demonstrates the feasibility of in-situ synthesis within biocompatible microcapsules. rsc.org

| Reactants | Conditions | Product | Advantage |

| Ethyl 5-cyano-4-methyl-1-aryl-6-oxo-1,6-dihydropyridazine-3-carboxylates, aromatic aldehydes, nitromethane | Dioxane/piperidine, controlled microwave heating | Densely functionalized cinnolines | Simple, efficient, one-pot synthesis. researchgate.netnih.gov |

| Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, 1-nitro-2-phenylethylene | Piperidine, microwave heating at 100 °C for 20 minutes inside LCS microcapsules | 8-hydroxy-7-nitro-6-(3-nitrophenyl)-3-oxo-2-(p-tolyl)-2,3,5,6-tetrahydrocinnoline-4-carbonitrile | Green and efficient synthesis within a natural microreactor. rsc.orgrsc.org |

| N-carbonyl aryldiazenes, trans-cyclooctene | Microwave heating at 86 ºC (200 W) for 16 h | Octahydrocycloocta[c]cinnolines | Metal-free, convenient method with good yields. chemrxiv.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov These principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. yale.eduepa.govmlsu.ac.in

While specific green chemistry methodologies for the direct synthesis of this compound are not extensively detailed in the provided results, the principles of green chemistry are broadly applicable to its synthesis. For example, the use of microwave-assisted synthesis, as discussed previously, aligns with the green chemistry principle of designing for energy efficiency. encyclopedia.pubyale.edu Furthermore, employing catalytic reagents instead of stoichiometric ones is a core tenet of green chemistry that can be applied to various steps in a synthetic sequence. yale.edu The development of synthetic routes that minimize the use of hazardous solvents and reduce the number of derivatization steps would represent a significant advancement in the green synthesis of this compound. yale.edurroij.com

Catalytic Methods for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling) on Dihalogenated Heteroaromatics

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds. libretexts.orgmdpi.com It typically involves the reaction of an organoboron compound with a halide or triflate. libretexts.org This reaction is particularly useful for the functionalization of heteroaromatic compounds, including dihalogenated systems.

In the case of dihalogenated heteroaromatics like this compound, the challenge often lies in achieving site-selectivity, where one halogen is preferentially reacted over the other. The reactivity of the halogen atoms can be influenced by their position on the heterocyclic ring. For instance, in 4,7-dichloroquinoline, a related heterocyclic system, the chlorine at the 4-position is generally more susceptible to nucleophilic substitution. vulcanchem.com

Research on other dihalogenated N-heteroarenes has shown that ligand choice can play a crucial role in controlling the site of cross-coupling. nih.gov For example, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand has been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov Conversely, ligand-free conditions have been found to enhance C4-selectivity in the Suzuki coupling of certain dichloropyridines. nih.gov These findings suggest that similar strategies could be employed to selectively functionalize the 4- or 7-position of this compound, allowing for the synthesis of a wide array of derivatives.

| Substrate | Coupling Partner | Catalyst/Ligand | Selectivity |

| 2,4-Dichloropyridines | Organoboron, -zinc, and -magnesium reagents | Pd/IPr catalytic system | High selectivity for C4-coupling. nih.gov |

| 2,4-Dichloropyridines | Arylboronic acids | Ligand-free "Jeffery" conditions | >99:1 selectivity for C4-coupling. nih.gov |

Synthesis of Key Derivatives from this compound

The two chlorine atoms in this compound serve as versatile handles for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially interesting biological properties.

Derivatization via Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction type in organic chemistry where a nucleophile replaces a leaving group. libretexts.orgkhanacademy.org In this compound, the chlorine atoms can act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position is expected to be more reactive towards nucleophiles due to the electronic influence of the adjacent nitrogen atom. vulcanchem.com

This differential reactivity allows for the selective substitution at the 4-position. For example, reacting 4,7-dichloroquinoline with morpholine (B109124) has been shown to result in the substitution of the C4-chloro group. mdpi.com A similar reactivity pattern would be expected for this compound, enabling the introduction of various nucleophiles, such as amines, alcohols, and thiols, at the 4-position to generate a library of derivatives.

| Starting Material | Reagent | Product | Reaction Type |

| 4,7-Dichloroquinoline | Morpholine, K2CO3, DMF | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide (after subsequent steps) | C4 functionalization (amination) via SNAr. mdpi.com |

| 4,4-dichloro-3-buten-2-one | Sodium p-tolylthiolate | Mixture of stereoisomeric substitution products | Nucleophilic substitution at an sp2 carbon. nih.gov |

Synthesis of Hydrazinocinnolines and their Reductive Dehalogenation

The introduction of a hydrazine group can be a key step in the synthesis of certain cinnoline derivatives. This can be achieved by reacting a halocinnoline with hydrazine. The resulting hydrazinocinnoline can then undergo further transformations.

One important reaction of hydrazinocinnolines is reductive dehalogenation. This process removes a halogen atom and replaces it with a hydrogen atom. A common method for this transformation involves the treatment of a halocinnoline with tosylhydrazine, followed by decomposition of the resulting intermediate in an alkaline medium. thieme-connect.de This two-step process provides an effective way to remove a halogen substituent. Alternatively, hydrazinocinnolines can also be reduced oxidatively, although this method may result in lower yields. thieme-connect.de This methodology allows for the selective removal of a chlorine atom, which can be useful in synthesizing cinnolines with specific substitution patterns.

| Starting Material | Reagents | Intermediate/Product | Purpose |

| 4-Chlorocinnolines | Tosylhydrazine, then alkaline media | Cinnoline (dehalogenated product) | Reductive dehalogenation. thieme-connect.de |

| 3-Amino-4-(2-nitrophenyl)isoxazol-5(2H)-one | NaH, then H2NNH2•H2O | 3-Hydrazinylcinnoline-4-carboxylic acid | Synthesis of a hydrazinocinnoline derivative. thieme-connect.de |

Formation of Pyrazole (B372694), Thiosemicarbazide (B42300), and Morpholine-Based Cinnoline Analogs

The introduction of pyrazole, thiosemicarbazide, and morpholine moieties onto the cinnoline framework can be achieved through nucleophilic aromatic substitution (SNAr) reactions, primarily at the C-4 position of this compound.

Formation of Morpholine-Based Analogs

The synthesis of 4-morpholinyl-7-chlorocinnoline derivatives proceeds via a direct nucleophilic aromatic substitution reaction. Morpholine, acting as a nucleophile, displaces the more reactive chlorine atom at the C-4 position of the cinnoline ring. This reaction is typically carried out in the presence of a base in a suitable solvent. The general reactivity of morpholine with chloro-heterocyclic compounds is well-established. mdpi.comresearchgate.netwikipedia.org For instance, the reaction of 4,7-dichloroquinoline with morpholine in the presence of potassium carbonate and DMF yields the corresponding 4-morpholino derivative in high yield. mdpi.com A similar principle applies to dichlorocinnolines, where the electron-withdrawing nature of the nitrogen atoms in the cinnoline ring facilitates nucleophilic attack. googleapis.comgoogle.com

Table 1: Synthesis of Morpholine-Based Cinnoline Analog

| Reactant 1 | Reactant 2 | Product |

| This compound | Morpholine | 4-(7-Chlorocinnolin-4-yl)morpholine |

Formation of Thiosemicarbazide-Based Analogs

Thiosemicarbazide can be introduced to the cinnoline scaffold using a similar nucleophilic aromatic substitution pathway. The reaction involves treating this compound with thiosemicarbazide, where the amino group of thiosemicarbazide acts as the nucleophile to displace the C-4 chlorine. Such reactions are known to produce thiosemicarbazide derivatives which are valuable intermediates in the synthesis of various bioactive heterocyclic systems. researchgate.netnih.gov For example, the reaction of 4,7-dichloroquinoline with thiosemicarbazide under ultrasonic irradiation has been reported to afford the corresponding 2-(7-chloroquinolin-4-yl)thiosemicarbazide. ontosight.ai This suggests a viable route for the synthesis of 2-(7-chlorocinnolin-4-yl)thiosemicarbazide. These derivatives can be further cyclized to form more complex heterocyclic systems.

Table 2: Synthesis of Thiosemicarbazide-Based Cinnoline Analog

| Reactant 1 | Reactant 2 | Product |

| This compound | Thiosemicarbazide | 2-(7-Chlorocinnolin-4-yl)thiosemicarbazide |

Formation of Pyrazole-Based Cinnoline Analogs

The synthesis of pyrazole-containing cinnoline derivatives can be approached through a multi-step sequence. The initial step involves the reaction of this compound with hydrazine hydrate. thieme-connect.de This reaction forms a key intermediate, 4-hydrazinyl-7-chlorocinnoline, by substituting the C-4 chlorine.

This hydrazinyl intermediate is then subjected to a cyclocondensation reaction with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) (2,4-pentanedione), in a suitable solvent. This cyclization leads to the formation of a fused pyrazolo[3,4-c]cinnoline ring system. This method is a common and effective strategy for constructing pyrazole rings fused to other heterocyclic systems. ajrconline.orgresearchgate.netresearchgate.net The resulting compounds are of significant interest due to the combined biological activities associated with both the cinnoline and pyrazole scaffolds. ajrconline.orgsemanticscholar.org

Table 3: Synthesis of Pyrazole-Based Cinnoline Analogs

| Step | Reactants | Intermediate/Product |

| 1 | This compound, Hydrazine hydrate | 4-Hydrazinyl-7-chlorocinnoline |

| 2 | 4-Hydrazinyl-7-chlorocinnoline, Acetylacetone | 9-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-c]cinnoline |

Chemical Reactivity and Transformation of 4,7 Dichlorocinnoline

Electrophilic Aromatic Substitution Reactions on the Cinnoline (B1195905) Nucleus

The cinnoline system is inherently electron-deficient due to the presence of the two electronegative nitrogen atoms in the pyridazine (B1198779) ring. This deactivation makes electrophilic aromatic substitution (EAS) reactions on the cinnoline nucleus challenging, typically requiring forcing conditions. The substitution pattern is directed towards the carbocyclic (benzene) ring, as the heterocyclic ring is strongly deactivated.

Nucleophilic Substitution Reactions at Chlorine Centers

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the cinnoline ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the ring nitrogens. wikipedia.org For 4,7-Dichlorocinnoline, the primary sites for these reactions are the two carbon atoms bearing chlorine substituents.

Site-Selectivity in Substitution Reactions of Dichlorocinnolines

A key feature of the reactivity of this compound is the pronounced difference in reactivity between the two chlorine atoms. The chlorine atom at the C-4 position is significantly more labile towards nucleophilic displacement than the chlorine at the C-7 position. This site-selectivity is a direct consequence of the electronic structure of the cinnoline nucleus.

The C-4 position is para to the N-1 nitrogen and ortho to the N-2 nitrogen, making it highly activated towards nucleophilic attack. The attack of a nucleophile at C-4 generates a Meisenheimer-type intermediate where the negative charge can be effectively delocalized onto the electronegative nitrogen atoms of the pyridazine ring, thus stabilizing the intermediate and lowering the activation energy for the substitution. wikipedia.orgmasterorganicchemistry.com In contrast, the C-7 position is part of the benzenoid ring and lacks this direct electronic activation from the heterocyclic nitrogens.

This differential reactivity is supported by studies on related compounds. For instance, in the case of 3,4,7-trichlorocinnoline, the chlorine atom at the 4-position can be selectively removed by treatment with hot aqueous potassium carbonate. thieme-connect.de Similarly, the catalytic reduction of this compound results in the selective removal of the C-4 chlorine to yield 7-chlorocinnoline, further highlighting the enhanced reactivity of this position. thieme-connect.de

Table 1: Regioselectivity in Nucleophilic Attack on Dichlorocinnolines

| Position | Activating Factors | Relative Reactivity | Product of Substitution |

|---|---|---|---|

| C-4 | para to N-1, ortho to N-2; stabilization of Meisenheimer intermediate | High | 4-substituted-7-chlorocinnoline |

| C-7 | Benzenoid ring position; less electronic activation | Low | 7-substituted-4-chlorocinnoline (requires harsher conditions) |

Reactions with Amines and Other Nucleophiles

The high reactivity of the C-4 chlorine allows for the synthesis of a wide range of 4-substituted-7-chlorocinnolines by reaction with various nucleophiles. While specific examples for this compound are not abundant in readily available literature, the reactivity pattern is well-established for 4-chlorocinnolines in general.

Common nucleophiles that readily displace the C-4 chlorine include:

Amines: Both aliphatic and aromatic amines react to form 4-aminocinnoline derivatives. These reactions are fundamental in medicinal chemistry for the synthesis of biologically active compounds. dergipark.org.tr

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of 4-alkoxy- or 4-aryloxy-cinnolines.

Thiols: Thiolates, such as sodium thiophenoxide, react to produce 4-(arylthio)cinnolines. cas.cn

These reactions are typically carried out in a polar solvent, and the addition of a base may be required if the nucleophile is used as its conjugate acid (e.g., an amine hydrochloride salt). albany.edumsu.edu The substitution of the C-7 chlorine generally requires more forcing conditions, such as higher temperatures or the use of a catalyst, allowing for sequential functionalization of the molecule.

Reductive Transformations of the Cinnoline Core and Halogen Substituents

This compound can undergo reduction at both the halogen substituents and the heterocyclic core, depending on the reagents and conditions employed. This allows for selective transformations of the molecule.

Reductive dehalogenation primarily targets the more reactive C-4 chlorine. A notable example is the catalytic reduction of this compound, which, albeit in low yield, selectively produces 7-chlorocinnoline. thieme-connect.de This process involves the replacement of the chlorine atom with a hydrogen atom. nih.gov

Table 2: Reductive Dehalogenation of this compound

| Reagent/Condition | Position of Reduction | Product | Yield | Reference |

|---|

Reduction can also affect the cinnoline ring itself. The direct reduction of 4-chlorocinnoline (B183215) with a metal in acid, such as iron in aqueous sulfuric acid, leads to the reduction of the N=N double bond, yielding 1,4-dihydrocinnoline. thieme-connect.de It is expected that under similar conditions, this compound would be reduced to 7-chloro-1,4-dihydrocinnoline. Stronger reducing agents could potentially lead to further reduction or complete dehalogenation.

Oxidative Processes Involving this compound

The nitrogen atoms in the cinnoline ring are susceptible to oxidation, typically leading to the formation of N-oxides. The two nitrogen atoms in the cinnoline nucleus are non-equivalent, which allows for the potential formation of two different mono-N-oxides (N-1 and N-2) and one di-N-oxide.

While specific experimental data on the oxidation of this compound is limited, studies on the related quinoline (B57606) heterocycle show that oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid readily forms the corresponding N-oxide. mdpi.compreprints.org By analogy, treating this compound with such peroxy acids would be the expected method to synthesize its N-oxides. The relative ratio of the N-1 versus N-2 oxide products would depend on the steric and electronic environment of each nitrogen atom. The formation of N-oxides can significantly alter the chemical reactivity of the parent heterocycle, often facilitating substitution reactions at different positions.

Cyclization Reactions Leading to Fused Ring Systems

The use of this compound as a scaffold for the construction of more complex, fused heterocyclic systems is another facet of its chemical reactivity. Such reactions typically involve a two-step sequence: a nucleophilic substitution at the reactive C-4 position, followed by an intramolecular cyclization of the newly introduced substituent onto another part of the cinnoline ring.

For a cyclization to occur, the substituent introduced at C-4 must contain a reactive functional group. For example, a nucleophile with a pendant amine, hydroxyl, or activated methylene (B1212753) group could be used. After the initial SNAr reaction, a subsequent intramolecular reaction, often promoted by a base or a transition metal catalyst, could lead to the formation of a new ring fused to the cinnoline core. For instance, substitution with a nucleophile like 2-aminophenol (B121084) could, in principle, lead to a subsequent intramolecular cyclization to form a new five- or six-membered ring fused across the C-4 and C-5 positions. However, specific examples of such cyclization reactions starting from this compound are not well-documented in the surveyed scientific literature. researchgate.net

Structure Activity Relationship Sar Studies on 4,7 Dichlorocinnoline Derivatives

Influence of Chlorine Substituents at 4,7-Positions on Biological Activity

The presence and position of halogen substituents on the cinnoline (B1195905) ring are critical determinants of biological activity. The 4,7-dichloro substitution pattern is particularly noteworthy, serving as a key intermediate in the synthesis of potent therapeutic agents. ijper.org

Halogenated cinnoline derivatives, especially those with chloro substitutions, have demonstrated significant antimicrobial and anti-inflammatory properties. nih.govnih.gov Specifically, the position of the chlorine atom has a discernible impact on the type and potency of the activity. For instance, in a series of cinnoline thiophene (B33073) derivatives, the 7-chloro substituted compound was identified as a highly potent antifungal agent. tandfonline.com Similarly, in studies of 4-(p-aminopiperazine)cinnoline-3-carboxamides, both 6-chloro and 7-chloro substituted derivatives were among the most potent antimicrobial agents compared to standard drugs. tandfonline.com

During the synthesis of these compounds, the formation of the desired regioisomer is a key challenge. For instance, in the synthesis of 6- and 7-substituted 4-aminocinnolines, chlorination of the cinnolin-4-one precursor with phosphorus oxychloride sometimes required the use of a co-solvent like THF to reduce the formation of the undesired 4,6-dichlorocinnoline (B3150008) byproduct when the 4,7-dichloro isomer was the intended target. nih.gov

Table 1: Antiparasitic Activity of 6- vs. 7-Substituted 4-Aminocinnoline Analogs

| Compound | R1 Group | Substitution Position | T. brucei EC50 (µM) |

|---|---|---|---|

| 17a | 3-chloro-4-methoxyaniline | 6 | 1.6 |

| 17b | 3-chloro-4-methoxyaniline | 7 | 8.3 |

| 18a | 4-methoxyaniline | 6 | 0.39 |

| 18b | 4-methoxyaniline | 7 | 12 |

This table is adapted from research on substituted 4-aminocinnolines and illustrates the impact of the chloro-substituent's position on the cinnoline core on antiparasitic activity. nih.gov

Impact of Side Chain Modifications on Pharmacological Profiles

While the 4,7-dichlorocinnoline core provides the fundamental framework, modifications to side chains attached to this scaffold are crucial for modulating pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. A common strategy involves introducing diverse side chains at the 4-position, often via a 4-amino linker.

Studies on cinnoline-3-carboxamide derivatives have shown that substituting the 4-amino group with various five- or six-membered heterocycles, such as thiophene, furan, pyrazole (B372694), imidazole, or piperazine, significantly influences antibacterial and antifungal activity. tandfonline.com The nature of these heterocyclic side chains dictates the potency against different microbial strains. tandfonline.com

In the context of anticancer research, side chain modifications have been shown to be critical for cytotoxicity. For a series of 11H-isoquino[4,3-c]cinnolin-12-one derivatives, which act as topoisomerase I inhibitors, the introduction of a β-methyl substituent on an 11-(2-aminoethyl) side chain led to a decrease in both cytotoxicity and TOP1-targeting activity. mdpi.com This demonstrates that even minor steric changes in a side chain can have a profound impact on biological function.

The development of antiparasitic agents based on the 4-aminocinnoline scaffold also heavily relies on the optimization of side chains. A lead compound, NEU-1017, which showed submicromolar inhibition against several parasites, suffered from poor water solubility and metabolic instability. Subsequent research focused on modifying the side chains to improve these drug-like properties while retaining potency. nih.gov This approach is analogous to the extensive research on 4-aminoquinoline (B48711) antimalarials like chloroquine (B1663885), where modifications to the alkylamino side chain are known to be critical for overcoming drug resistance. wisdomlib.org

Correlation between Electronic Properties and Biological Efficacy

The biological efficacy of this compound derivatives is intrinsically linked to their electronic properties. The two chlorine atoms are strong electron-withdrawing groups, which significantly alter the electron distribution across the bicyclic aromatic system. This change in electronic character influences the molecule's ability to interact with biological targets, affecting its pKa, hydrogen bonding capacity, and susceptibility to metabolic reactions.

The Hammett substituent constants (σ) provide a quantitative measure of the electron-donating or electron-withdrawing effect of substituents, which can be correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) studies. wisdomlib.orgscispace.com For cinnoline derivatives, it has been noted that the presence of electron-withdrawing groups is often beneficial for bioactivity. For instance, one study on cinnoline derivatives with pyrazoline moieties found that an electron-withdrawing substituent on an attached phenyl group was associated with increased antibacterial activity against both Gram-positive and Gram-negative bacteria. Similarly, halogen substitutions like chlorine and fluorine were found to contribute to good anti-inflammatory and analgesic activity in other cinnoline series.

QSAR analyses provide more detailed insights. A study on cinnoline-3-carboxylic acid derivatives with antibacterial properties identified key physicochemical parameters with predictive value for activity. researchgate.net Furthermore, a three-dimensional QSAR (3D-QSAR) study on cinnoline analogues as Bruton's tyrosine kinase (BTK) inhibitors revealed the importance of the electrostatic field. nih.gov The resulting CoMFA and CoMSIA contour maps indicated that introducing hydrophilic and negative electrostatic substitutions at specific positions on the molecule was important for enhancing inhibitory activity. nih.gov This highlights that it is not just the presence of an electronegative atom like chlorine, but its precise placement and the resulting electrostatic potential across the molecule that dictates the strength of interaction with the target protein. nih.gov

Conformational Analysis and its Implications for Receptor Binding

The three-dimensional conformation of a drug molecule is paramount for its interaction with a biological receptor. Conformational analysis, through computational methods like molecular docking and experimental techniques like X-ray crystallography, provides crucial insights into how this compound derivatives orient themselves within a target's binding site.

Molecular docking studies have been employed to predict the binding modes of various cinnoline derivatives. For example, docking of cinnoline-based inhibitors into the active site of human neutrophil elastase (HNE) revealed that molecules with a cinnolin-4(1H)-one scaffold were positioned to be attacked at their amido moiety by the catalytic Ser195 residue. tandfonline.comnih.gov In another study, newly synthesized cinnoline derivatives were identified as potential tubulin polymerization inhibitors through molecular docking, which showed their putative binding mode within the colchicine (B1669291) binding site of tubulin. researchgate.net

A 3D-QSAR and molecular docking study on cinnoline analogues as reversible BTK inhibitors provided detailed structural insights for designing more potent compounds. nih.gov The study highlighted how bulky substituents at certain positions were preferred, suggesting they occupy a specific hydrophobic pocket in the receptor. nih.gov

While a crystal structure of a this compound derivative bound to a therapeutic target is not available in the public domain, crystallographic analysis of related compounds provides foundational knowledge. For instance, the X-ray structure of 3-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cinnoline confirmed the planarity of the cinnoline core. This planarity is a key feature that can facilitate π-stacking interactions with aromatic amino acid residues in a receptor's binding pocket, a common interaction mode for heterocyclic drugs. These studies collectively underscore that understanding the stable conformations and potential binding orientations of this compound derivatives is essential for the rational design of new and more effective therapeutic agents.

Pharmacological and Biological Research of 4,7 Dichlorocinnoline Derivatives

Anticancer and Cytotoxic Activities

Derivatives of 4,7-dichlorocinnoline have demonstrated significant potential as anticancer agents, exhibiting cytotoxic activity against a variety of human cancer cell lines. arabjchem.orgrsc.orgnih.govmdpi.com Research into 7-chloroquinoline (B30040) derivatives has revealed their capacity to induce apoptosis and inhibit cell proliferation, highlighting their therapeutic promise. nih.gov Notably, certain derivatives have shown selective cytotoxicity towards cancer cells while having minimal impact on normal human liver cells (HL-7702), suggesting a favorable therapeutic index. rsc.org For instance, quinoline-based dihydrazone derivatives have been synthesized and evaluated for their anticancer activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines. rsc.org These compounds displayed significant antiproliferative activity, with some showing more potent effects than the clinically used anticancer drug 5-FU. rsc.org

Furthermore, novel 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic effects against a panel of eight human cancer cell lines and four non-tumor cell lines. nih.gov The results indicated that sulfonyl N-oxide derivatives, in particular, exhibited notable cytotoxicity. nih.gov Hybrid molecules combining the 7-chloroquinoline scaffold with other biologically active moieties, such as benzimidazole, have also been synthesized and shown to inhibit the growth of various tumor cell lines, including leukemia, lymphoma, and carcinoma cells. mdpi.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Quinoline-based dihydrazone (3b) | MCF-7 (Breast) | 7.016 | rsc.org |

| Quinoline-based dihydrazone (3c) | MCF-7 (Breast) | 7.05 | rsc.org |

| 7-chloro-4-quinolinylhydrazone | SF-295 (CNS) | 0.314 - 4.65 µg/cm³ | arabjchem.org |

| 7-chloro-4-quinolinylhydrazone | HTC-8 (Colon) | 0.314 - 4.65 µg/cm³ | arabjchem.org |

| 7-chloro-4-quinolinylhydrazone | HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | arabjchem.org |

| Compound 9 | MCF-7 (Breast) | 7.54 |

The anticancer mechanisms of this compound derivatives are multifaceted and appear to involve the induction of apoptosis and the inhibition of cell proliferation, potentially through DNA damage pathways. Studies on 7-chloro-(4-thioalkylquinoline) derivatives have shown that at higher concentrations, these compounds can lead to an accumulation of cells in the G0/G1 phase of the cell cycle, inhibit the synthesis of DNA and RNA, and induce apoptosis. nih.gov Molecular docking studies of some quinoline-based dihydrazone derivatives suggest that they can bind to DNA through partial insertion. rsc.org Additionally, these studies have indicated that Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, may be a potential target for these compounds. rsc.org The inhibition of topoisomerase enzymes is another mechanism by which quinoline (B57606) derivatives can exert their anticancer effects. globalresearchonline.net

The cytotoxic and antiproliferative activities of this compound derivatives have been evaluated against a broad spectrum of human cancer cell lines. For example, a series of 7-chloro-4-quinolinylhydrazone derivatives demonstrated good cytotoxic activity against central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60) cancer cell lines, with IC50 values ranging from 0.314 to 4.65 μg/cm³. arabjchem.org

Quinoline-based dihydrazone derivatives have shown significant antiproliferative activity against human gastric cancer (BGC-823), human hepatoma (BEL-7402), human breast cancer (MCF-7), and human lung adenocarcinoma (A549) cell lines, with IC50 values in the range of 7.01 to 34.32 μM. rsc.org Notably, compounds 3b and 3c from this series exhibited potent cytotoxic activity against MCF-7 cells with IC50 values of 7.016 μM and 7.05 μM, respectively. rsc.org

Furthermore, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been tested against a panel of tumor cell lines including human acute lymphoblastic leukemia (CCRF-CEM), T-cell lymphoma (Hut78), acute monocytic leukemia (THP-1), Burkitt lymphoma (Raji), human cervical adenocarcinoma (HeLa), human colorectal adenocarcinoma (CaCo-2), and human breast adenocarcinoma (MCF-7). mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal)

Derivatives of this compound have been investigated for their antimicrobial properties, demonstrating a spectrum of activity against various bacterial and fungal strains. derpharmachemica.comresearchgate.net The quinoline core is a well-established pharmacophore in a number of antimicrobial drugs. nih.gov Research has explored the synthesis of novel s-triazine derivatives incorporating the 4,7-dichloroquinoline (B193633) moiety, which were subsequently screened for their antibacterial and antifungal activities. derpharmachemica.com Additionally, 5,7-dichloro-8-hydroxy-quinoline derivatives have been synthesized and evaluated for their effects on bacteria and fungi. nih.gov

Studies on s-triazine derivatives of 4,7-dichloroquinoline have demonstrated in vitro antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. derpharmachemica.com Similarly, 5,7-dichloro-8-hydroxy-quinoline derivatives have been shown to affect a range of bacteria, including Escherichia coli, Proteus spp., Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus spp., and Streptococcus pyogenes. nih.gov The incorporation of hydrophilic amines or specific nitrogen-containing aromatic heterocycles into related quinazoline (B50416) structures has been shown to enhance activity against Gram-negative pathogens. chemistryviews.org

The emergence of antibiotic resistance is a major global health concern, driving the need for novel antibacterial agents with unique mechanisms of action. chemistryviews.org While the development of compounds active against drug-resistant bacteria is a key research focus, specific data on the evaluation of this compound derivatives against drug-resistant microbial strains is an area of ongoing investigation. researchgate.netchemistryviews.org However, research into related compounds, such as certain N-methylpiperazine-bearing quinazolines, has shown potent activity against both regular and drug-resistant strains of Gram-positive and Gram-negative bacteria, and an ability to prevent the development of drug resistance in Escherichia coli. chemistryviews.org

Antiparasitic and Antimalarial Activities

The 4,7-dichloroquinoline scaffold is a cornerstone in the development of antimalarial drugs, most notably as a key intermediate in the synthesis of chloroquine (B1663885), hydroxychloroquine, and amodiaquine. wikipedia.org Derivatives of 4,7-dichloroquinoline have shown significant activity against the malaria parasite, Plasmodium falciparum, including strains that are resistant to chloroquine. researchgate.netnih.gov

The mechanism of antimalarial action for these derivatives is believed to involve the inhibition of heme polymerase in the parasite. This enzyme is crucial for the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. Inhibition of heme polymerase leads to the accumulation of toxic heme, ultimately causing the death of the parasite.

Research has demonstrated that 4,7-dichloroquinoline itself can inhibit the growth of P. falciparum in vitro, with IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains. researchgate.net Novel 4-aminoquinoline (B48711) derivatives, synthesized from 4,7-dichloroquinoline, have also shown potent, dose-dependent inhibition of hemozoin formation in vitro, a process directly related to heme detoxification. nih.gov Furthermore, these compounds have demonstrated activity in the nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov

**Table 2: Antimalarial Activity of this compound and its Derivatives against *Plasmodium falciparum***

| Compound/Derivative | Parasite Strain | Activity (IC50) | Source |

|---|---|---|---|

| 4,7-dichloroquinoline | Chloroquine-sensitive | 6.7 nM | researchgate.net |

| 4,7-dichloroquinoline | Chloroquine-resistant | 8.5 nM | researchgate.net |

| MAQ (monoquinoline derivative) | 3D7 (CQ-sensitive) | Nanomolar range | nih.gov |

| BAQ (bisquinoline derivative) | W2 (CQ-resistant) | Nanomolar range | nih.gov |

Inhibition of Plasmodium falciparum Growth (Chloroquine-Sensitive and -Resistant Strains)

Derivatives of the 7-chloroquinoline scaffold, structurally analogous to this compound, have demonstrated significant efficacy in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has highlighted the potent in-vitro antiplasmodial activity of 4,7-dichloroquinoline against both chloroquine-sensitive (CQ-s) and chloroquine-resistant (CQ-r) strains of the parasite.

One study found that 4,7-dichloroquinoline exhibited IC₅₀ values of 6.7 nM for the CQ-sensitive strains and 8.5 nM for the CQ-resistant strains. researchgate.net In the same study, the control drug, chloroquine, showed IC₅₀ values of 23 nM and 27.5 nM against sensitive and resistant strains, respectively. researchgate.net In vivo studies using mice infected with P. falciparum also confirmed the antiplasmodial effects of 4,7-dichloroquinoline when compared to chloroquine. researchgate.net

In-vitro Antiplasmodial Activity of 4,7-Dichloroquinoline

| Compound | IC₅₀ (nM) vs. CQ-Sensitive P. falciparum | IC₅₀ (nM) vs. CQ-Resistant P. falciparum |

|---|---|---|

| 4,7-Dichloroquinoline | 6.7 | 8.5 |

| Chloroquine (Control) | 23.0 | 27.5 |

Larvicidal and Pupicidal Properties against Mosquito Vectors

The synthetic compound 4,7-dichloroquinoline has been reported to be highly toxic to various life stages of mosquito vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti). researchgate.net Its insecticidal properties are significant, presenting it as a candidate for vector control programs. researchgate.net

Research has quantified this lethal toxicity, showing a range of efficacy from the first instar larvae to the pupal stages for both mosquito species. researchgate.net For Anopheles stephensi, the lethal concentration (LC₅₀) values ranged from 4.408 µM/mL for early larvae to 7.958 µM/mL for pupae. researchgate.net Against Aedes aegypti, the LC₅₀ values were 5.016 µM/mL for early larvae and 10.669 µM/mL for pupae. researchgate.net

Larvicidal and Pupicidal Activity of 4,7-Dichloroquinoline (LC₅₀ values)

| Mosquito Species | Life Stage | LC₅₀ (µM/mL) |

|---|---|---|

| Anopheles stephensi | First Instar Larvae | 4.408 |

| Pupae | 7.958 | |

| Aedes aegypti | First Instar Larvae | 5.016 |

| Pupae | 10.669 |

Inhibition of Hemozoin Formation and Falcipain-2

The mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification in the parasite's digestive vacuole. While the direct action of this compound on hemozoin formation and the cysteine protease falcipain-2 is not extensively detailed in the available literature, its structural analog 4,7-dichloroquinoline is expected to act similarly to other quinolines by inhibiting this critical detoxification pathway. No specific studies detailing the inhibition of falcipain-2 by this compound derivatives were identified in the search results.

Anti-inflammatory and Analgesic Properties

Certain derivatives of the 7-chloroquinoline scaffold have been synthesized and evaluated for their anti-inflammatory and analgesic potential. One such study focused on 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, designated as compound 5. tbzmed.ac.irtbzmed.ac.ir

This compound demonstrated the highest inhibitory activity on nitric oxide (NO) release in lipopolysaccharide-stimulated RAW 264.7 macrophage cells. tbzmed.ac.irtbzmed.ac.ir In animal models, it exhibited a significant peripheral analgesic effect, comparable to diclofenac (B195802) sodium, by inhibiting abdominal writhing in mice. tbzmed.ac.irtbzmed.ac.ir It also showed a potent central analgesic effect in the hot-plate test, with its peak activity being significantly higher than that of tramadol (B15222) hydrochloride. tbzmed.ac.irtbzmed.ac.ir Furthermore, in a carrageenan-induced paw edema assay, the compound showed a 64% inhibition of edema three hours after the challenge and significantly decreased serum levels of NO and COX-2. tbzmed.ac.irtbzmed.ac.ir

In-vivo Activities of a 7-Chloroquinoline Derivative (Compound 5)

| Activity | Model | Key Finding |

|---|---|---|

| Peripheral Analgesic | Acetic Acid-Induced Writhing (Mice) | Effect comparable to diclofenac sodium at 15 & 30 mg/kg. tbzmed.ac.irtbzmed.ac.ir |

| Central Analgesic | Hot-Plate Test (Mice) | Peak effect at 45 min, significantly higher than tramadol. tbzmed.ac.irtbzmed.ac.ir |

| Anti-inflammatory | Carrageenan-Induced Paw Edema (Mice) | 64% edema inhibition at 3 hours. tbzmed.ac.irtbzmed.ac.ir |

Other Reported Biological Activities (e.g., Anti-allergic, Antihypertensive, Antithrombotic, Antitubercular, Anxiolytic)

Research into other biological activities of this compound derivatives is limited. Studies on broader classes of quinoline derivatives have shown potential in these areas, but specific data for this compound are not widely available.

Anti-allergic, Antihypertensive, Antithrombotic, Anxiolytic: No specific research findings for this compound derivatives concerning these activities were identified in the provided search results.

Antitubercular: While various quinoline derivatives have been investigated for antitubercular properties, specific studies detailing the activity of this compound against Mycobacterium tuberculosis were not present in the search results.

Toxicological Profiles and Safety Assessment

The safety profile of 4,7-dichloroquinoline has been a subject of preliminary investigation, particularly concerning its effects on host cells.

In vitro Cytotoxicity Studies

In vitro toxicological assessments of 4,7-dichloroquinoline have indicated a degree of safety at therapeutic concentrations. Studies on Vero cells revealed that the compound exhibited negligible toxicity at concentrations up to 100 µM/mL. researchgate.net

Other research has explored the cytotoxic effects of various 4-aminoquinoline derivatives, synthesized from 4,7-dichloroquinoline, against human cancer cell lines. nih.gov For instance, the compound N’-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was found to be particularly potent against MDA-MB-468 breast cancer cells, with a 50% growth inhibition (GI₅₀) value of 8.73 μM. nih.gov Another study on 7-chloro-4-anilino-quinoline amide derivatives identified compounds with significant cytotoxic activity against HepG2 (human liver cancer) and MCF-7 (human breast cancer) cell lines, with IC₅₀ values as low as 2.09 μg/mL and 4.63 μg/mL, respectively. asianpubs.org

In-vitro Cytotoxicity of 7-Chloroquinoline Derivatives

| Derivative Type | Cell Line | Activity Metric | Value |

|---|---|---|---|

| 4,7-Dichloroquinoline | Vero (non-cancerous) | Toxicity Threshold | >100 µM/mL researchgate.net |

| N’-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast cancer) | GI₅₀ | 8.73 µM nih.gov |

| 7-Chloro-4-anilino-quinoline amide (Compound 5g) | HepG2 (liver cancer) | IC₅₀ | 2.09 µg/mL asianpubs.org |

| MCF-7 (breast cancer) | IC₅₀ | 4.63 µg/mL asianpubs.org |

Environmental Fate and Biodegradability Considerations

Information regarding the environmental fate and biodegradability of this compound and its derivatives is not available in the current scientific literature based on the conducted searches. Specific studies detailing the persistence, mobility, bioaccumulation potential, and biotic or abiotic degradation pathways for this particular compound have not been identified.

The environmental behavior of a chemical compound is influenced by a variety of factors, including its structure, solubility, and the presence of specific functional groups. For instance, the inclusion of chlorine atoms in an aromatic structure can, in some cases, increase persistence and recalcitrance to microbial degradation. However, without specific experimental data for this compound, any such considerations remain speculative.

Further research is required to determine the environmental impact of this compound, including its potential for biodegradation under various environmental conditions and the identification of any potential breakdown products.

Data Table

No data is available for the environmental fate and biodegradability of this compound.

Computational and Theoretical Studies on 4,7 Dichlorocinnoline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, indicates the energy required for electronic excitation. A smaller gap generally suggests higher reactivity. For 4,7-dichlorocinnoline, DFT calculations would determine the energies of these orbitals and the resulting energy gap, offering a quantitative measure of its stability and potential to participate in chemical reactions.

Table 1: Hypothetical Frontier Orbital Energies for this compound No data available in published literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets. The map uses a color scale to denote electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this compound, an MEP map would identify the locations of the electronegative nitrogen and chlorine atoms as sites susceptible to electrophilic attack or hydrogen bonding.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex.

Docking simulations would place this compound into the binding sites of various proteins to predict its binding mode and affinity. These simulations would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein. The predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides an estimate of the strength of the interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Potential Target No data available in published literature.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

By screening this compound against libraries of known pharmacological targets (e.g., kinases, proteases, GPCRs), molecular docking could help identify potential biological targets for this compound. This in silico screening process is a critical first step in drug discovery, suggesting potential therapeutic applications that can then be validated experimentally. For instance, given the known activities of related heterocyclic compounds, potential targets could include enzymes from pathogens or proteins involved in cancer pathways.

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

Computational, or in silico, modeling has become an indispensable tool in the early phases of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities. nih.govcomputabio.com These predictive methods allow for the early identification of candidates with potentially poor pharmacokinetic or toxicological profiles, thereby reducing the significant time and cost associated with late-stage drug development failures. computabio.comacs.org For this compound, a comprehensive ADMET profile can be computationally generated to estimate its drug-like potential.

The predictive models utilize a compound's chemical structure to calculate a wide range of physicochemical and biological properties. slideshare.net These predictions are based on quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and data from extensive experimental databases. nih.govcomputabio.com

Drug-Likeness and Absorption

A primary gatekeeper for oral drug viability is absorption from the gastrointestinal tract. Computational tools often begin by assessing a molecule's "drug-likeness" using frameworks like Lipinski's Rule of Five. taylorandfrancis.comwikipedia.orglindushealth.com This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria: a molecular weight of ≤ 500 Daltons, a logP (octanol-water partition coefficient) of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. wikipedia.orgtiu.edu.iq

For this compound (C₉H₄Cl₂N₂), the calculated properties are:

Molecular Weight: 211.05 g/mol

logP: ~3.0-3.5 (predicted)

Hydrogen Bond Donors: 0

Hydrogen Bond Acceptors: 2 (the two nitrogen atoms)

Based on these parameters, this compound does not violate any of Lipinski's rules, suggesting a favorable profile for oral absorption. Further predictions focus on more specific absorption metrics, such as permeability across Caco-2 cell monolayers, which is a standard in vitro model for the human intestinal barrier. nih.govrsc.org High permeability in these models is a strong indicator of good human intestinal absorption. researchgate.net

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Lipinski's Rule of Five | Pass (0 Violations) | Good potential for oral bioavailability. sygnaturediscovery.com |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates efficient passive diffusion across the intestinal epithelium. nih.gov |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively pumped out of cells, aiding absorption and distribution. |

Distribution

Once absorbed, a compound's distribution throughout the body is critical to its efficacy and potential for off-target effects. Key predicted parameters include Plasma Protein Binding (PPB), Volume of Distribution (VD), and Blood-Brain Barrier (BBB) permeability. slideshare.net High PPB can limit the amount of free drug available to act on its target. BBB permeability is crucial for compounds targeting the central nervous system (CNS) but is undesirable for peripherally acting drugs, as CNS penetration can lead to side effects. nih.govnih.gov In silico models predict BBB penetration based on factors like molecular size, polarity, and lipophilicity. acs.orgarxiv.org

| Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Plasma Protein Binding (PPB) | High | A significant fraction of the compound may be bound to plasma proteins, reducing the free concentration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The compound is predicted to cross the BBB, which is relevant for CNS-acting agents. frontiersin.org |

| Volume of Distribution (VDss) | Moderate to High | Suggests distribution into tissues beyond the plasma volume. |

Metabolism

The metabolism of a drug, primarily by the Cytochrome P450 (CYP) family of enzymes in the liver, determines its half-life and the potential for drug-drug interactions. acs.org Computational models predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.comnih.gov Inhibition of these enzymes can lead to dangerously elevated plasma levels of co-administered drugs. acs.orgnih.gov

| Parameter | Predicted Classification | Implication |

|---|---|---|

| CYP1A2 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP1A2. |

| CYP2C9 Inhibitor | Inhibitor | Potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2C19 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP2C19. |

| CYP2D6 Inhibitor | Inhibitor | Potential for drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of interactions with drugs metabolized by CYP3A4. |

Toxicity

Early prediction of potential toxicity is a critical application of in silico ADMET profiling. Key endpoints include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. The Ames test predicts the mutagenic potential of a compound by assessing its ability to induce mutations in bacterial strains. nih.govresearchgate.netnih.gov Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel is a major indicator of potential cardiotoxicity, which can lead to life-threatening arrhythmias. frontiersin.orgtandfonline.comnih.gov

| Endpoint | Predicted Result | Implication |

|---|---|---|

| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. researchgate.net |

| hERG Inhibition | Inhibitor | Potential risk for cardiotoxicity; requires experimental validation. tandfonline.comdrugbank.com |

| Hepatotoxicity | Yes | Potential risk for liver toxicity. |

| Skin Sensitization | No | Low likelihood of causing an allergic skin reaction. |

Advanced Analytical Techniques in 4,7 Dichlorocinnoline Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the structural features of 4,7-dichlorocinnoline. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

¹H NMR: The proton NMR spectrum of 4,7-dichloroquinoline (B193633) in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the aromatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. A typical ¹H NMR spectrum for 4,7-dichloroquinoline exhibits the following signals: a doublet at 8.78 ppm (J = 4.8 Hz, 1H), a doublet at 8.15 ppm (J = 9.2 Hz, 1H), a doublet at 8.11 ppm (J = 2.4 Hz, 1H), a doublet of doublets at 7.59 ppm (J = 9.2, 2.4 Hz, 1H), and a doublet at 7.48 ppm (J = 4.8 Hz, 1H) nih.govresearchgate.net. These signals correspond to the protons on the quinoline (B57606) ring system, and similar patterns would be expected for this compound, with slight variations in chemical shifts due to the difference in the heterocyclic core.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Although specific ¹³C NMR data for this compound is scarce, the spectrum of 4,7-dichloroquinoline is available and serves as a useful reference nih.govtsijournals.com. The different carbon environments in the molecule give rise to distinct signals.

DEPT-135°: Distortionless Enhancement by Polarization Transfer (DEPT-135) is an NMR experiment used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum, CH and CH₃ groups typically appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are not observed. For this compound, which contains only CH and quaternary carbons in its aromatic rings, a DEPT-135 experiment would show positive signals for all the protonated carbons.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.78 | d | 4.8 | 1H | Aromatic Proton |

| 8.15 | d | 9.2 | 1H | Aromatic Proton |

| 8.11 | d | 2.4 | 1H | Aromatic Proton |

| 7.59 | dd | 9.2, 2.4 | 1H | Aromatic Proton |

| 7.48 | d | 4.8 | 1H | Aromatic Proton |

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. While a detailed IR spectrum for this compound is not provided in the searched literature, the IR spectrum of 4,7-dichloroquinoline is available and offers comparative insights chemicalbook.comnist.gov. Key vibrational bands would be expected for the aromatic C-H stretching, C=C and C=N ring stretching, and C-Cl stretching vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Ring Stretch | 1600 - 1400 |

| C-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of 4,7-dichloroquinoline has been documented and can be used as a reference for this compound nist.gov. The spectrum is characterized by absorption maxima (λ_max) that are indicative of the π-electron system of the heterocyclic rings.

| Solvent | λ_max (nm) |

|---|---|

| Not specified | Data available but specific λ_max values not extracted |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Various ionization techniques such as Electrospray Ionization (ESI), and coupling with chromatographic methods like Liquid Chromatography (LC-MS) and Gas Chromatography (GC-MS) enhance its analytical power. The NIST Chemistry WebBook provides mass spectrum data for 4,7-dichloroquinoline, which shows a molecular ion peak corresponding to its molecular weight nist.gov. For this compound, a similar analysis would be expected to show a molecular ion peak corresponding to its molecular formula (C₈H₄Cl₂N₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum.

Crystallographic Analysis (Single Crystal X-ray Diffraction)

While a crystal structure for this compound has not been reported in the searched literature, the crystal structure of 4,7-dichloroquinoline has been determined nih.govresearchgate.net. This analysis reveals that 4,7-dichloroquinoline crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains two independent molecules nih.govresearchgate.net. The detailed crystallographic data for 4,7-dichloroquinoline provides a valuable model for understanding the potential solid-state packing and intermolecular interactions of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 18.2243 (17) |

| b (Å) | 3.8253 (5) |

| c (Å) | 23.622 (3) |

| β (°) | 96.61 (1) |

| Volume (ų) | 1635.8 (4) |

| Z | 8 |

| Molecules per Asymmetric Unit | 2 |

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

No published studies detailing Hirshfeld surface analysis or specific intermolecular interactions for this compound were found. This type of analysis, which is crucial for understanding the crystal packing and stability of a compound, does not appear to have been performed or reported for this specific molecule.

Chromatographic Techniques (HPLC, GC) for Purity and Quantitative Analysis

There are no specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods detailed in the scientific literature for the purity determination or quantitative analysis of this compound. While these are standard techniques for such purposes, validated methods particular to this compound have not been published.

Emerging Analytical Methods (e.g., Raman Spectroscopy, NIR Spectroscopy)

No research could be located that employs emerging analytical methods such as Raman Spectroscopy or Near-Infrared (NIR) Spectroscopy for the characterization of this compound. Consequently, no spectral data or detailed findings for this compound using these techniques are available.

Future Research Directions and Applications of 4,7 Dichlorocinnoline

Development of Novel Therapeutic Agents

4,7-Dichlorocinnoline's quinoline (B57606) core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. mdpi.com As a key intermediate, it is instrumental in the synthesis of drugs like amodiaquine, chloroquine (B1663885), and hydroxychloroquine. wikipedia.orgnih.gov The ongoing exploration of its derivatives continues to be a promising avenue for discovering novel treatments for a range of diseases. wikipedia.org

Neglected tropical diseases (NTDs) affect over a billion people, primarily in developing nations, and include a diverse group of conditions caused by viruses, bacteria, protozoa, and helminths. mdpi.commednexus.orgxiahepublishing.com A significant challenge in combating NTDs is the lack of safe, effective, and affordable medicines. mednexus.org Research into compounds like this compound and its derivatives offers potential solutions.

Malaria, a devastating parasitic disease, is a major focus. nih.gov Derivatives of 4,7-dichloroquinoline (B193633) have shown significant activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. researchgate.net Furthermore, research has highlighted the compound's potential in vector control, a critical strategy for preventing diseases like malaria and dengue fever. researchgate.net Studies have demonstrated the high toxicity of 4,7-dichloroquinoline to the life stages of both dengue (Aedes aegypti) and malaria (Anopheles stephensi) vectors. researchgate.netchemicalbook.com This dual action against the parasite and its vector makes it a compelling candidate for further development in the fight against these widespread tropical diseases. researchgate.net

| Vector Species | Life Stage | LC50 Value (µM/mL) |

| Anopheles stephensi | Larvae I | 4.408 |

| Pupae | 7.958 | |

| Aedes aegypti | Larvae I | 5.016 |

| Pupae | 10.669 | |

| This table displays the lethal concentration (LC50) of 4,7-dichloroquinoline required to kill 50% of the specified mosquito vectors at different life stages, based on data from Murugan et al. researchgate.netchemicalbook.com |

The emergence of drug-resistant pathogens is a critical global health threat. nih.gov this compound derivatives are being actively investigated for their potential to combat resistance, particularly in malaria treatment. chemimpex.com Strains of P. falciparum have developed resistance to chloroquine, a widely used antimalarial derived from 4,7-dichloroquinoline. nih.gov

New research has shown that novel derivatives can overcome this resistance. nih.gov For instance, certain 4,7-dichloroquinoline analogs exhibit high potency against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. researchgate.net One study found IC50 values of 6.7 nM for sensitive strains and 8.5 nM for resistant strains, indicating significant effectiveness. researchgate.net The strategy often involves modifying the side chain attached to the 4-amino-7-chloroquinoline core, which can restore activity against resistant parasites. nih.gov This line of research offers a promising pathway to developing next-generation antimalarials that can effectively treat resistant infections. chemimpex.comnih.gov

Exploration in Materials Science

Beyond its biomedical applications, the this compound scaffold is gaining attention in materials science. It has been used in functional material research as an accessible chemical intermediate for creating various bioactive functionalized compounds. mdpi.com The reactive nature of the quinoline core allows for its incorporation into more complex molecular architectures, opening possibilities for the development of new functional materials. nbinno.com Further research could explore its potential in creating polymers, dyes, or other advanced materials with unique electronic or optical properties.

Applications in Agrochemicals

The utility of this compound extends into the agrochemical industry, where it serves as a key intermediate for developing crop protection agents. chemimpex.comnbinno.com Its chemical properties can be leveraged to create formulations with enhanced efficacy against a variety of agricultural pests and diseases, contributing to improved crop yields. nbinno.com The structural backbone of quinoline and its derivatives has been shown to possess insecticidal and antifungal properties. researchgate.net The continued exploration of new derivatives could lead to the development of more potent and targeted agrochemicals, addressing the ongoing need for innovative solutions in agriculture. researchgate.netnbinno.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The traditional drug discovery process is notoriously time-consuming and expensive. nih.gov The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this field, and its application to this compound research holds immense promise. nih.govmdpi.com AI can analyze vast chemical spaces, which are estimated to contain over 10^60 molecules, to identify promising drug candidates much faster than traditional methods. nih.gov

For a scaffold like this compound, AI algorithms can be employed to:

Predict Biological Activity : ML models can be trained on existing data to predict the therapeutic potential of novel, unsynthesized derivatives against various targets. mdpi.com

Optimize Molecular Structures : AI can generate new molecular structures based on the this compound core that are optimized for specific properties like high potency and low toxicity. nih.govmdpi.com

Identify Novel Targets : By analyzing complex genomic and proteomic data, AI can identify new biological targets for which this compound derivatives could be effective. nih.gov

Predict Protein Structures : Tools like DeepMind's AlphaFold can accurately predict the 3D structure of target proteins, enabling more precise, structure-based design of new drugs derived from this compound. nih.gov

By leveraging these computational tools, researchers can accelerate the design-test-learn cycle, reducing failure rates and speeding up the journey from chemical intermediate to clinical candidate. nih.govnih.gov

Further Investigation into Mechanisms of Action and Pharmacological Pathways

While the mechanisms of action for some well-known this compound derivatives like chloroquine are established, there is still much to learn. In malaria, the antimalarial activity is attributed to the drug's ability to interfere with the parasite's heme polymerization process in its food vacuole. nih.gov This leads to the accumulation of toxic heme, which kills the parasite. The basic side chain of these molecules is thought to be crucial for accumulating the drug in the acidic environment of the parasite's vacuole. nih.gov